

# Copanlisib vs placebo rituximab combination

## CHRONOS-3

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### Compound Focus: Copanlisib

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## Efficacy Outcomes Comparison

Efficacy Endpoint	Copanlisib + Rituximab (n=307)	Placebo + Rituximab (n=151)	Result
Median Progression-Free Survival (PFS)	21.5 months (95% CI, 17.8-33.0) [1]	13.8 months (95% CI, 10.2-17.5) [1]	HR: 0.52 (95% CI, 0.39-0.69); p<0.0001 [1]
Overall Response Rate (ORR)	80.8% [2]	47.7% [2]	Not provided
Complete Response Rate (CRR)	33.9% [2]	14.6% [2]	Not provided
<b>PFS by Subtype (Hazard Ratio)</b>			
Follicular Lymphoma (FL)			HR: 0.580 (95% CI, 0.404-0.833) [2]
Marginal Zone Lymphoma (MZL)			HR: 0.475 (95% CI, 0.245-0.923) [2]

Efficacy Endpoint	Copanlisib + Rituximab (n=307)	Placebo + Rituximab (n=151)	Result
Small Lymphocytic Lymphoma (SLL)			HR: 0.243 (95% CI, 0.111-0.530) [2]
LPL/Waldenström Macroglobulinemia			HR: 0.443 (95% CI, 0.160-1.231) [2]

## Safety Profile Comparison

Safety Parameter	Copanlisib + Rituximab	Placebo + Rituximab
<b>Most Common Grade 3-4 Adverse Events (AEs)</b>		
Hyperglycemia	56% [1]	8% [1]
Hypertension	40% [1]	9% [1]
Diarrhea (all grades/ Grade 3)	33.6% / 4.9% [2]	Not specified / 0% [2]
Neutropenia	Not specified	12.3% (Grade 3-4) [2]
<b>Serious Treatment-Emergent AEs</b>	47% [1]	18% [1]
<b>Treatment-Related Deaths</b>	1 (<1%, pneumonitis) [1]	0 [1]
<b>AEs of Special Interest</b>		
Pneumonitis (any grade)	6.8% [3]	Not specified

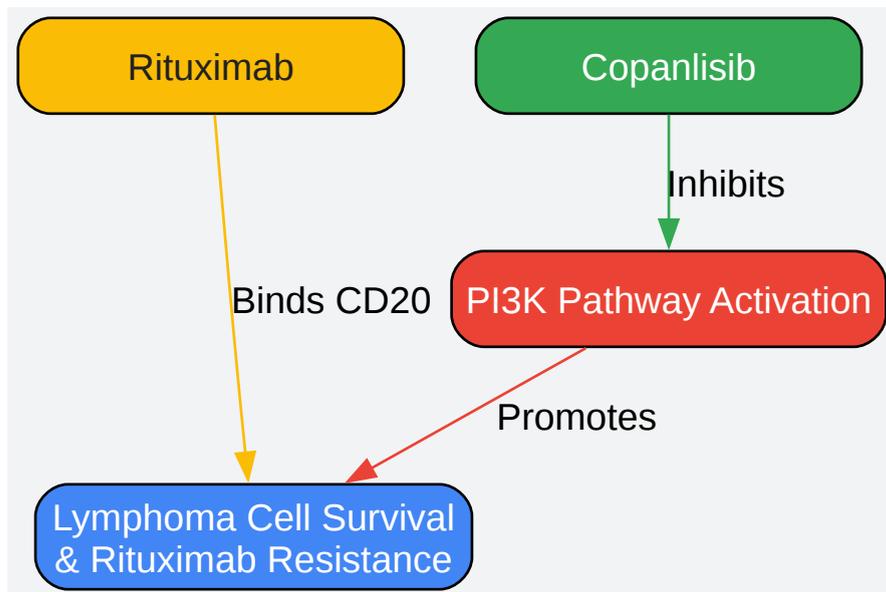
## Experimental Protocol of CHRONOS-3

The CHRONOS-3 trial was a **multicenter, double-blind, randomised, placebo-controlled, phase 3 study** conducted across 186 sites globally [1].

- **Patient Population:** The study enrolled adults ( $\geq 18$  years) with relapsed, CD20-positive iNHL, including Follicular Lymphoma, Marginal Zone Lymphoma, Small Lymphocytic Lymphoma, and Lymphoplasmacytic Lymphoma/Waldenström Macroglobulinemia. Patients had to be progression-free and treatment-free for at least 12 months after their last anti-CD20 antibody-containing therapy [1] [2].
- **Randomization & Dosing:** Patients were randomized in a 2:1 ratio.
  - **Intervention Arm:** Received **copanlisib 60 mg** as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle, plus **rituximab 375 mg/m<sup>2</sup>** intravenously [1].
  - **Control Arm:** Received **placebo** plus rituximab on the same schedule [1].
- **Primary Endpoint:** Progression-free survival (PFS) assessed by masked central review [1].
- **Secondary Endpoints:** Included objective response rate, complete response rate, overall survival, and safety [2].

## Mechanism of Action and Rationale for Combination

The combination's rationale is based on targeting a key resistance pathway. The following diagram illustrates the proposed mechanism by which **copanlisib** overcomes resistance to rituximab.



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The diagram illustrates the scientific rationale behind the CHRONOS-3 combination [4]:

- **Rituximab's Role:** A standard anti-CD20 monoclonal antibody that binds to lymphoma cells to trigger an immune attack.
- **The Resistance Mechanism:** Tumor cells can rely on the **PI3K signaling pathway** for survival, and activation of this pathway is known to play a role in causing resistance to rituximab [4].

- **Copanlisib's Action:** As a potent intravenous PI3K inhibitor, **copanlisib** blocks this survival pathway. By combining it with rituximab, the aim is to overcome resistance and enhance cell death.

## Interpretation and Research Implications

- **Efficacy Advantage:** The combination demonstrated a **48% reduction in the risk of disease progression or death**, with consistent benefits across all iNHL subtypes [4] [5]. This establishes **copanlisib** as the first PI3K inhibitor to show broad superior efficacy in combination with rituximab [1].
- **Safety and Tolerability:** The safety profile was manageable and consistent with the known profiles of each drug [1] [2]. The transient, infusion-related nature of hyperglycemia and hypertension meant very few patients discontinued treatment solely for these reasons (3% and 1%, respectively) [4].
- **Dosing Considerations:** A supporting population pharmacokinetic and exposure-response analysis found that **lowering the copanlisib dose may reduce efficacy without improving tolerability**, supporting the continued use of the 60 mg intermittent dosing schedule [6].
- **Position in Treatment Landscape:** This combination represents a potential new therapeutic option for patients with relapsed iNHL across various subtypes [2] [5]. Its intravenous, intermittent schedule may offer a different risk-benefit profile compared to continuous oral PI3K inhibitors [4] [3].

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## References

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